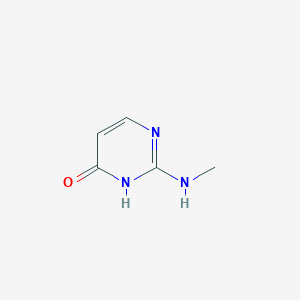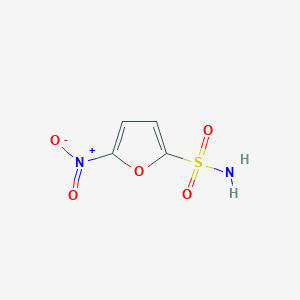
5-Nitrofuran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrofuran-2-sulfonamide is a synthetic compound belonging to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and have been used in various medical and industrial applications. The compound is characterized by a furan ring substituted with a nitro group at the 5-position and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-2-sulfonamide typically involves the nitration of furan followed by sulfonation. The nitration process introduces a nitro group at the 5-position of the furan ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrofuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of 5-aminofuran-2-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
5-Nitrofuran-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of antibacterial coatings and materials
Mechanism of Action
The mechanism of action of 5-Nitrofuran-2-sulfonamide involves the reduction of the nitro group to reactive intermediates by bacterial nitroreductases. These intermediates then interact with bacterial DNA, RNA, and proteins, leading to the inhibition of essential cellular processes such as protein synthesis, DNA replication, and cell wall synthesis. This multi-targeted approach makes it difficult for bacteria to develop resistance .
Comparison with Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Comparison: 5-Nitrofuran-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike nitrofurantoin and nitrofurazone, which are primarily used for specific types of infections, this compound has broader applications in both research and industrial settings .
Properties
Molecular Formula |
C4H4N2O5S |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
5-nitrofuran-2-sulfonamide |
InChI |
InChI=1S/C4H4N2O5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H,(H2,5,9,10) |
InChI Key |
PUVQOKKHTJTZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
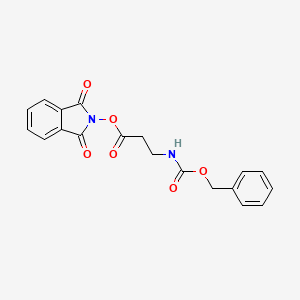
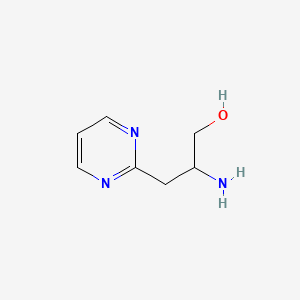

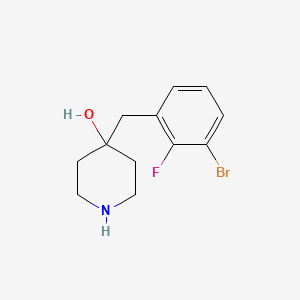
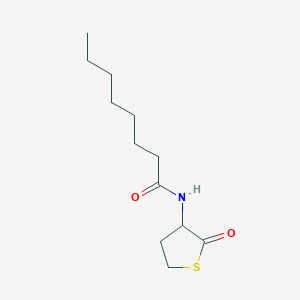


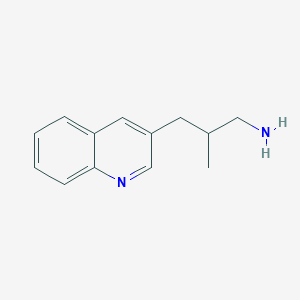

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)

